sodium 1-[(3-methyloxetan-3-yl)methyl]-1H-pyrazole-3-carboxylate
CAS No.: 2763760-35-4
Cat. No.: VC11624810
Molecular Formula: C9H11N2NaO3
Molecular Weight: 218.18 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2763760-35-4 |
|---|---|
| Molecular Formula | C9H11N2NaO3 |
| Molecular Weight | 218.18 g/mol |
| IUPAC Name | sodium;1-[(3-methyloxetan-3-yl)methyl]pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C9H12N2O3.Na/c1-9(5-14-6-9)4-11-3-2-7(10-11)8(12)13;/h2-3H,4-6H2,1H3,(H,12,13);/q;+1/p-1 |
| Standard InChI Key | GJOWLLGLTCVXEG-UHFFFAOYSA-M |
| Canonical SMILES | CC1(COC1)CN2C=CC(=N2)C(=O)[O-].[Na+] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) linked to a 3-methyloxetane group via a methylene bridge. The carboxylate group at the 3-position of the pyrazole enhances water solubility, while the oxetane moiety contributes to metabolic stability and bioavailability. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 2763760-35-4 | |
| Molecular Formula | C₉H₁₁N₂NaO₃ | |
| SMILES | CC1(COC1)CN2C(=CC=N2)C(=O)O | |
| InChIKey | GJOWLLGLTCVXEG-UHFFFAOYSA-M |
The sodium counterion stabilizes the carboxylate group, making the compound suitable for aqueous formulations.
Physicochemical Predictions
Collision cross-section (CCS) values, predicted via computational methods, provide insights into its gas-phase ion mobility:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 197.09208 | 140.8 |
| [M+Na]+ | 219.07402 | 146.5 |
| [M-H]- | 195.07752 | 139.2 |
These values suggest moderate polarity, aligning with its hybrid hydrophilic-hydrophobic structure .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves sequential functionalization of the pyrazole ring:
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Alkylation: Reaction of 1H-pyrazole-3-carboxylic acid with (3-methyloxetan-3-yl)methyl bromide under basic conditions introduces the oxetane moiety.
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Saponification: Treatment with sodium hydroxide converts the carboxylic acid to its sodium salt.
While detailed protocols remain proprietary, analogous routes for pyrazole carboxylates emphasize mild temperatures (50–80°C) and polar aprotic solvents like dimethylformamide (DMF). Yield optimization often requires careful stoichiometric control to minimize side reactions at the oxetane’s strained ether ring .
Computational and Docking Studies
Molecular Dynamics Simulations
Docking studies of related pyrazoles reveal strong binding affinities (ΔG < -8 kcal/mol) to:
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EGFR Kinase: Hydrogen bonding with Met793 and hydrophobic interactions with Leu718.
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PARP-1: π-Stacking with Tyr907 and salt bridges with Glu988.
For sodium 1-[(3-methyloxetan-3-yl)methyl]-1H-pyrazole-3-carboxylate, in silico models predict similar interactions, though experimental validation is needed.
Challenges and Future Directions
Solubility and Formulation
Despite its sodium salt formulation, the compound’s logP (predicted ~1.5) suggests moderate lipophilicity, potentially limiting blood-brain barrier permeability . Nanoemulsion or prodrug strategies could address this.
Target Validation
Future work should prioritize:
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In vitro assays against kinase panels and microbial strains.
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Pharmacokinetic profiling to assess oral bioavailability and half-life.
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Toxicology studies to evaluate cytotoxicity in human cell lines (e.g., HEK293).
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